Poseltinib (HM71224, CAS: 1353552-97-2) is an orally active, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) with a biochemical IC50 of 1.95 nM. By covalently binding to the Cys481 residue within the ATP-binding pocket, it provides sustained suppression of B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. In procurement and assay design, Poseltinib serves as a highly selective benchmark compound, particularly noted for its clean off-target profile compared to first-generation BTK inhibitors [1]. Its structural optimization, featuring a central 2-amino furopyrimidine moiety, minimizes cross-reactivity with other critical kinases, making it an essential reagent for isolating B-cell and monocyte-specific responses in immunological and hematological research[2].
Substituting Poseltinib with first-generation BTK inhibitors like Ibrutinib often compromises assay specificity due to pervasive off-target kinase inhibition. Generic or older in-class alternatives frequently exhibit significant binding to the Epidermal Growth Factor Receptor (EGFR) and T-cell-specific kinases, which can confound readouts in complex cellular assays by inducing unintended epithelial cytotoxicity or T-cell suppression[1]. Poseltinib’s highly refined selectivity window—requiring over 1000 nM to inhibit cellular EGFR growth—ensures that downstream phenotypic readouts, such as cytokine production and bone erosion in autoimmune models, are strictly BTK-dependent [2]. For procurement, selecting Poseltinib over less selective analogs is critical to avoiding confounding variables in mixed-cell co-cultures and in vivo efficacy studies.
First-generation BTK inhibitors like Ibrutinib exhibit significant off-target binding to the Epidermal Growth Factor Receptor (EGFR), which complicates cellular assays by inducing off-target cytotoxicity. Poseltinib demonstrates a highly refined selectivity profile, requiring >1000 nM to achieve 50% growth inhibition in EGFR-overexpressing A431 cells, compared to the low-nanomolar EGFR inhibition typical of Ibrutinib [1].
| Evidence Dimension | Cellular EGFR Inhibition (IC50) |
| Target Compound Data | Poseltinib: >1000 nM |
| Comparator Or Baseline | Ibrutinib: Low nanomolar (typically <10 nM) |
| Quantified Difference | >100-fold wider selectivity window against EGFR |
| Conditions | Cellular growth assay in EGFR-overexpressed A431 cells |
Allows researchers to isolate BTK-dependent pathways in complex cell models without confounding epithelial toxicity or broad kinase interference.
A critical procurement requirement for kinase inhibitors in immunology is the avoidance of off-target T-cell suppression. While broad-spectrum inhibitors can interfere with T-cell pathways, Poseltinib strictly isolates B-cell and monocyte activation without inhibiting JAK/STAT signaling following T-cell activation[1]. This functional selectivity ensures reliable readouts in mixed immune cell populations.
| Evidence Dimension | JAK/STAT Pathway Inhibition in T-Cells |
| Target Compound Data | Poseltinib: No inhibition of JAK/STAT signaling |
| Comparator Or Baseline | Baseline: Uninhibited T-cell activation |
| Quantified Difference | Complete preservation of T-cell JAK/STAT signaling during BTK blockade |
| Conditions | T-cell activation assays |
Prevents confounding immunosuppressive artifacts in co-culture assays, making it an ideal probe for B-cell and monocyte-specific research.
Poseltinib covalently binds to the Cys481 residue of BTK, providing irreversible inhibition with a biochemical IC50 of 1.95 nM. In Ramos B cell lymphoma lines, application of 100 nM Poseltinib effectively suppresses the phosphorylation of BTK and its downstream target PLCγ2 following B-cell receptor (BCR) crosslinking, establishing it as a reliable standard for sustained pathway blockade[1].
| Evidence Dimension | BTK and PLCγ2 Phosphorylation |
| Target Compound Data | Poseltinib (100 nM): Marked decrease in phosphorylation |
| Comparator Or Baseline | Baseline: Robust phosphorylation upon anti-IgM stimulation |
| Quantified Difference | Near-complete suppression of BCR-mediated downstream signaling |
| Conditions | Ramos B cell lymphoma line stimulated with anti-IgM F(ab')2 |
Provides a highly reproducible, irreversible blockade mechanism essential for long-term functional assays and sustained target engagement studies.
Due to its inability to inhibit T-cell JAK/STAT signaling and its clean EGFR profile, Poseltinib is the ideal chemical probe for studying BCR and FcγR signaling in peripheral blood mononuclear cells (PBMCs) or co-cultures without altering T-cell or epithelial dynamics [1].
Validated in collagen-induced arthritis (CIA) models, Poseltinib serves as a highly reliable benchmark therapeutic control for evaluating new autoimmune drug candidates, specifically for rheumatoid arthritis and lupus, where B-cell and monocyte suppression is the primary therapeutic mechanism [1].
As an irreversible Cys481 binder with a highly refined selectivity profile, Poseltinib is frequently utilized as a precursor, reference warhead, or competitive binder in the design and validation of targeted protein degraders (PROTACs) and next-generation covalent inhibitors for BTK [2].